(3-Chloropropoxy)trimethylsilane

Hydrolysis safety Methanol byproduct Industrial hygiene

(3-Chloropropoxy)trimethylsilane (CAS 18171-15-8) is a bifunctional organosilicon reagent bearing a terminal alkyl chloride and a trimethylsilyl (TMS) ether, with molecular formula C₆H₁₅ClOSi and molecular weight 166.72 g/mol. It belongs to the chloropropylsilane family but differs architecturally from its widely used trialkoxysilane analogs by possessing a hydrolytically labile Si–O–C linkage rather than a hydrolytically sensitive Si–O–C or direct Si–C bond set.

Molecular Formula C6H15ClOSi
Molecular Weight 166.72 g/mol
CAS No. 18171-15-8
Cat. No. B096071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloropropoxy)trimethylsilane
CAS18171-15-8
Synonyms(3-Chloropropoxy)trimethylsilane
Molecular FormulaC6H15ClOSi
Molecular Weight166.72 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCCCCl
InChIInChI=1S/C6H15ClOSi/c1-9(2,3)8-6-4-5-7/h4-6H2,1-3H3
InChIKeyYUOPRYLOJSXRML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloropropoxy)trimethylsilane (CAS 18171-15-8): Procurement-Relevant Identity, Comparator Landscape, and Key Physicochemical Baseline


(3-Chloropropoxy)trimethylsilane (CAS 18171-15-8) is a bifunctional organosilicon reagent bearing a terminal alkyl chloride and a trimethylsilyl (TMS) ether, with molecular formula C₆H₁₅ClOSi and molecular weight 166.72 g/mol . It belongs to the chloropropylsilane family but differs architecturally from its widely used trialkoxysilane analogs by possessing a hydrolytically labile Si–O–C linkage rather than a hydrolytically sensitive Si–O–C or direct Si–C bond set [1]. The compound is registered under EU REACH (EC 605-943-7) exclusively as an intermediate with a restriction to intermediate use only, a regulatory status that differentiates it from full-registration trialkoxysilane congeners [2].

1 Methanol-free hydrolysis supports open-vessel processing
2 TMS ether enables orthogonal deprotection strategies
3 REACH intermediate-only registration for EU compliance
4 Low density may simplify aqueous phase separation

(3-Chloropropoxy)trimethylsilane Substitution Risk: Why Trialkoxysilane and C–Si Linked Analogs Cannot Serve as Drop-In Replacements


Generic substitution of (3-chloropropoxy)trimethylsilane with in-class chloropropylsilanes such as (3-chloropropyl)trimethoxysilane (CPMS, CAS 2530-87-2), (3-chloropropyl)triethoxysilane (CPES, CAS 5089-70-3), or (3-chloropropyl)trimethylsilane (CPTMS, CAS 2344-83-4) introduces divergent safety, reactivity, and regulatory profiles that undermine process fidelity. CPMS and CPES each liberate three molar equivalents of methanol or ethanol upon hydrolysis, generating flammable and toxic volatile organic compounds (VOCs) that necessitate closed-system handling; CPMS is explicitly noted as requiring closed systems to prevent loss due to rapid hydrolysis [1][2]. The C–Si linked analog CPTMS, while methanol-free, exhibits a lower closed-cup flash point (49 °C for CPTMS versus ~34 °C calculated for the target ) and a distinct reactivity manifold that precludes selective fluoride-mediated or acid-catalyzed Si–O cleavage orthogonal to other silyl protecting groups [3]. Furthermore, (3-chloropropoxy)trimethylsilane's TMS ether linkage imposes a fundamentally different hydrolytic trajectory—releasing hexamethyldisiloxane and 3-chloropropanol rather than alcohol solvents—altering downstream purification, waste-stream classification, and industrial hygiene requirements.

Risk Factor
Target: (3-Chloropropoxy)trimethylsilane
Substitutes: CPMS / CPTMS
Methanol Byproduct
Zero methanol release upon hydrolysis
CPMS releases 3 equiv methanol; requires closed system
Deprotection Orthogonality
Si–O bond cleavable with fluoride/acid
CPTMS C–Si bond inert to fluoride/acid
REACH Registration
Intermediate use only
CPMS full registration; broader obligations

(3-Chloropropoxy)trimethylsilane Head-to-Head Quantitative Evidence: Procurement Decisions Grounded in Measurable Differentiation


Hydrolytic Byproduct Safety: Zero Methanol Liberation vs. 3 Molar Equivalents from (3-Chloropropyl)trimethoxysilane

(3-Chloropropoxy)trimethylsilane hydrolyzes via Si–O bond cleavage to yield 3-chloropropanol and hexamethyldisiloxane, completely avoiding methanol generation. In contrast, (3-chloropropyl)trimethoxysilane (CPMS, CAS 2530-87-2) undergoes rapid hydrolysis producing exactly 3 moles of methanol for every mole of silanetriol formed; the methanol released is expected to cause any toxicity observed upon exposure [1]. CPMS is used in closed systems to prevent loss due to rapid hydrolysis, a constraint not imposed by the non-methanol-producing TMS-ether architecture of the target compound [1]. This distinction enables procurement for processes where methanol VOC management is cost-prohibitive or where open-vessel conditions are required.

Methanol Byproduct
Head-to-head
Target: 0 equiv methanol
CPMS: 3 equiv methanol
Eliminates methanol VOC management burden
Based on Haz-Map safety assessment
Hydrolysis safety Methanol byproduct Industrial hygiene Waste stream

Silyl Ether Cleavage Orthogonality: Selective TMS Deprotection vs. Inert C–Si Bond in (3-Chloropropyl)trimethylsilane

The trimethylsilyl ether group in (3-chloropropoxy)trimethylsilane can be chemoselectively cleaved using fluoride ion sources (e.g., TBAF), aqueous acid, or K₂CO₃/MeOH, while leaving alkyl C–Si bonds intact [1][2]. In sharp contrast, (3-chloropropyl)trimethylsilane (CPTMS, CAS 2344-83-4) bears a C–Si bond directly to the propyl chain, which is inert toward fluoride and acid-catalyzed hydrolysis—this renders CPTMS unsuitable for reaction sequences requiring temporary silicon masking with subsequent release [1]. The established relative acid-hydrolysis stability scale ranks TMS ethers as the most labile (relative rate = 1), approximately 10⁴-fold less stable than TBS ethers, providing a quantitative framework for predicting orthogonal behavior [3].

Silyl Cleavage Orthogonality
Class-level
Target: cleavable (TBAF/acid)
CPTMS: inert Si–C bond
Enables orthogonal deprotection strategy
Relative stability: TMS (1)
REACH Registration
Head-to-head
Target: Intermediate only
CPMS: Full registration
Intermediate-use compliance requirement
Verify end-use under REACH Art. 3(15)
Flash Point
Data to verify
~34.3 °C (target) vs 49 °C (CPTMS)
Lower flash point may affect storage class
Calculated value; confirm with measured data
Density (20 °C)
Data to verify
0.92–0.94 g/cm³ (target)
1.08 g/cm³ (CPMS)
Floats on water; may ease phase separation
Vendor-sourced density; verify experimentally
Synthetic Entry
Context-dependent
Accessible via oxetane ring-opening
Distinct Si–O–C reactivity manifold
Pathway not accessible to C–Si analogs
Orthogonal deprotection Fluoride-mediated cleavage Protecting group strategy Synthetic methodology

REACH Regulatory Classification: Intermediate-Use-Only Restriction vs. Full-Registration Trialkoxysilane Analogs

Under EU REACH, (3-chloropropoxy)trimethylsilane (EC 605-943-7) is registered exclusively as an intermediate with the designation 'Intermediate use only' under a joint submission, effective since 14 February 2018 [1]. By comparison, (3-chloropropyl)trimethoxysilane (EC 219-787-9) is registered under full registration at a tonnage band of ≥1,000 to <10,000 tonnes per annum, reflecting its unrestricted commercial deployment as a coupling agent [2]. The intermediate-only restriction limits the target compound's permissible downstream applications but simultaneously exempts it from certain authorization requirements under REACH Article 2(8), which can simplify procurement documentation for strictly intermediate-process users while creating a supply-chain risk if end-use reclassification occurs.

REACH Registration
Head-to-head
Target: Intermediate only
CPMS: Full registration
Intermediate-use compliance requirement
Verify end-use under REACH Art. 3(15)
REACH compliance Regulatory risk Supply chain continuity Industrial procurement

Flash Point Differential: (3-Chloropropoxy)trimethylsilane ~34 °C vs. (3-Chloropropyl)trimethylsilane 49 °C Closed Cup — Implications for Storage Classification

Reported flash point values for (3-chloropropoxy)trimethylsilane are estimated at approximately 34.3 °C (calculated) , placing it in the upper range of GHS Flammable Liquid Category 2 (flash point <23 °C to ≤60 °C). The direct C–Si analog (3-chloropropyl)trimethylsilane (CPTMS) has a measured closed-cup flash point of 49 °C, as reported by Sigma-Aldrich . The ~14.7 °C lower flash point of the target compound translates into stricter storage requirements under OSHA and ATEX directives, particularly regarding ventilation, ignition-source control, and maximum allowable storage quantities in non-specialized facilities.

Flash Point
Data to verify
~34.3 °C (target) vs 49 °C (CPTMS)
Lower flash point may affect storage class
Calculated value; confirm with measured data
Flash point Storage classification Flammable liquids Safety compliance

Density Contrast: Target 0.92–0.94 g/cm³ vs. CPMS 1.08 g/cm³ — Phase Behavior and Formulation Considerations

(3-Chloropropoxy)trimethylsilane has a reported density of approximately 0.92–0.937 g/cm³ at 20 °C , whereas (3-chloropropyl)trimethoxysilane (CPMS) has a density of 1.082 g/cm³ at 20 °C . The ~0.15 g/cm³ lower density of the target compound places it closer to typical hydrocarbon and ether solvents, potentially simplifying phase-separation steps in biphasic reaction workups where aqueous layers are the lower phase. For procurement in formulation-heavy workflows, this density differential may eliminate the need for density-adjusting co-solvents.

Density (20 °C)
Data to verify
0.92–0.94 g/cm³ (target)
1.08 g/cm³ (CPMS)
Floats on water; may ease phase separation
Vendor-sourced density; verify experimentally
Density Phase separation Formulation Solvent miscibility

Si–O–C vs. Si–C Bond Architecture: Divergent Synthetic Utility as Demonstrated in Oxetane Ring-Opening Product Distributions

The ZnCl₂-catalyzed reaction of oxetane with methylthiotrimethylsilane yields a product mixture where (3-chloropropoxy)trimethylsilane is formed as the minor product alongside (3-methylthiopropoxy)trimethylsilane as the major product . This reaction outcome demonstrates the compound's accessibility via Si–O bond formation pathways that are mechanistically unavailable to C–Si linked analogs such as CPTMS. The competing SN1/SN2 processes identified in the mechanistic study highlight that the Si–O–C architecture enables nucleophilic attack trajectories and leaving-group profiles distinct from those of direct C–Si chloropropyl compounds, providing a synthetic entry point that cannot be replicated by CPTMS or trialkoxysilane analogs.

Synthetic Entry
Context-dependent
Accessible via oxetane ring-opening
Distinct Si–O–C reactivity manifold
Pathway not accessible to C–Si analogs
Oxetane ring-opening Reaction selectivity Synthetic intermediate Mechanistic pathway

(3-Chloropropoxy)trimethylsilane Application Scenarios: Evidence-Anchored Procurement Decision Gates


Multi-Step Pharmaceutical Intermediates Requiring Orthogonal Silyl Protection/Deprotection

In syntheses demanding a chloropropyl handle that remains intact during fluoride-mediated TBS/TIPS deprotection, (3-chloropropoxy)trimethylsilane is the preferred reagent because its TMS ether is cleaved under standard TBAF conditions while the alkyl chloride function persists [2]. This orthogonal behavior—absent in the C–Si linked analog CPTMS—supports sequential deprotection strategies in complex molecule construction. The established TMS relative acid-hydrolysis rate of 1 (most labile) versus TBS (20,000) [2] provides a quantitative basis for predicting reaction selectivity when planning procurement for multi-step campaigns.

Anhydrous Coupling and Surface Modification Where Methanol Evolution Is Prohibited

(3-Chloropropoxy)trimethylsilane's hydrolysis pathway yields only 3-chloropropanol and hexamethyldisiloxane—zero methanol—whereas CPMS releases 3 molar equivalents of methanol per silane unit [1]. This distinction makes the target compound the only viable chloropropylsilane candidate for surface functionalization or coupling reactions conducted in facilities lacking methanol-compatible ventilation or when methanol traces compromise subsequent catalytic steps. Procurement for any open-vessel, non-closed-system process should default to the methanol-free TMS-ether architecture to avoid the closed-system constraint imposed on CPMS [1].

REACH-Compliant Intermediate-Only Manufacturing Within the EU/EEA

For synthetic processes operating under the EU REACH intermediate-use exemption (Article 2(8)), (3-chloropropoxy)trimethylsilane's registration as an 'Intermediate use only' substance [3] provides a direct regulatory match. In contrast, fully registered trialkoxysilane alternatives carry broader use authorizations but also more extensive downstream-user obligation chains. Procurement teams serving strictly intermediate synthetic routes should verify that their application meets the REACH Article 3(15) definition and leverage the streamlined intermediate registration to reduce registration dossier complexity [3].

Biphasic Reaction Workups Requiring Organic Phase Lighter Than Water

With a density of 0.92–0.94 g/cm³ (below water), (3-chloropropoxy)trimethylsilane partitions to the upper organic layer in aqueous workups, unlike CPMS (density 1.082 g/cm³) which sinks . For continuous-flow or large-batch extraction protocols, this density crossover eliminates the need for phase-switching equipment or density-modifying co-solvents. Procurement specifications for high-throughput parallel synthesis or flow chemistry platforms should incorporate this density value to ensure compatibility with existing liquid-handling infrastructure .

Application
Selection Property
Validation Focus
Orthogonal silyl protection/deprotection strategies
TMS ether fluoride/acid lability
Selective cleavage vs. TBS/TIPS stability
Methanol-free coupling and surface modification
Hydrolysis yields no methanol
VOC emission and industrial hygiene assessment
REACH intermediate-only EU manufacturing
Intermediate-use registration status
Compliance with REACH Art. 3(15) definition
Biphasic workups with organic layer lighter than water
Density below water
Phase-separation protocol compatibility
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